molecular formula C18H11BrN2O2S2 B2598297 (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 307525-42-4

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2598297
CAS No.: 307525-42-4
M. Wt: 431.32
InChI Key: GIHJRKGIEDHBNS-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative featuring a 5-bromo-2-oxoindolin-3-ylidene moiety and an o-tolyl substituent. Its Z-configuration at the exocyclic double bond (C5 position) is critical for its stereoelectronic properties and biological interactions . The o-tolyl group contributes lipophilicity, which may influence membrane permeability and pharmacokinetics . Characterization via NMR, IR, and mass spectrometry confirms its structure, with synthetic routes typically involving Knoevenagel condensation between substituted oxindoles and thiazolidinone precursors .

Properties

IUPAC Name

5-bromo-3-[4-hydroxy-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2S2/c1-9-4-2-3-5-13(9)21-17(23)15(25-18(21)24)14-11-8-10(19)6-7-12(11)20-16(14)22/h2-8,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKOERGIFMIALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the indolinone and thiazolidinone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline with o-tolyl thiazolidinone derivatives. The reaction conditions generally include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), often facilitated by catalytic agents.

Table 1: Summary of Synthesis Conditions

ReagentQuantitySolventCatalystYield
5-Bromo-2-oxoindoline0.50 mmolEthanolSulfuric Acid79.4%
o-Tolyl thiazolidinone0.49 mmolDMSONone specifiedNot reported

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity : Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes relevant to disease mechanisms, such as phosphatases involved in cancer progression. Inhibitory assays have indicated that certain derivatives possess strong inhibitory activity against these targets .

Immunomodulatory Effects : Some thiazolidinone derivatives have been reported to enhance immune responses, making them candidates for immunotherapy applications .

Case Studies

Several studies have documented the efficacy of thiazolidinone derivatives in various therapeutic contexts:

Case Study 1: Anticancer Activity
A study evaluated a series of thiazolidinones, including those structurally related to this compound. The results showed promising IC50 values against multiple cancer cell lines, indicating potent anticancer properties.

Case Study 2: Enzyme Inhibition
Research focused on the inhibition of phosphatases by thiazolidinone derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting effective enzyme inhibition that could be leveraged for therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets. The indolinone and thiazolidinone moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural analogs differ in substituents on the indolinone and thiazolidinone rings:

Compound Name Substituents (Indolinone/Thiazolidinone) Key Modifications Biological Activity/Properties Reference
(Z)-5-(5-chloro-2-oxoindolin-3-ylidene)-3-(4-hydroxyphenylimino)-2-thioxothiazolidin-4-one Cl at C5, 4-hydroxyphenylimino Increased polarity, reduced lipophilicity Antifungal (Candida spp.)
(Z)-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one Propyl/isopropyl groups Enhanced lipophilicity, altered PK/PD Anticancer (in vitro cytotoxicity)
(Z)-5-(3-fluorobenzylidene)-3-(diethylamino)propyl-2-thioxothiazolidin-4-one Fluorobenzyl, diethylamino Electron-withdrawing F, basic amine Antitumor (kinase inhibition)
(Z)-5-(1-methylindol-3-ylmethylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one Indole ring, 3-hydroxyphenyl π-π stacking, H-bond donor Antibacterial (Gram-positive pathogens)
  • Stereochemical Impact : The Z-configuration, confirmed via DFT studies in analogs, stabilizes planar conformations essential for binding to hydrophobic pockets in biological targets .

Key Research Findings

  • Stereospecific Synthesis: highlights a domino reaction achieving >90% yield for Z-isomers, critical for maintaining bioactivity .
  • Computational Validation : DFT studies confirm the Z-configuration’s stability, with energy barriers of ~25 kcal/mol for isomerization, ensuring structural integrity under physiological conditions .

Biological Activity

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolidinone class and exhibits a unique structure that may contribute to various pharmacological effects, including anticancer and antimicrobial properties.

  • Chemical Name : this compound
  • CAS Number : 354560-89-7
  • Molecular Formula : C13H9BrN2O2S2
  • Molecular Weight : 357.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in critical cellular processes, leading to alterations in cell growth and apoptosis pathways. These interactions suggest a potential for therapeutic applications, particularly in cancer treatment.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazolidinone derivatives, including this compound. The compound has shown promising results in cytotoxicity assays against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa12.7Induction of apoptosis via intrinsic and extrinsic pathways
K5628.5Disruption of cell cycle progression
MDA-MB-36114.9Inhibition of proliferation

These findings indicate that the compound may selectively target cancerous cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The compound's mechanism of action in microbial inhibition may involve interference with bacterial enzyme function, although further studies are required to elucidate the exact pathways involved.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    A study conducted on various thiazolidinone derivatives, including our compound of interest, demonstrated significant cytotoxic effects on multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Screening :
    Another research effort focused on the synthesis and evaluation of thiazolidinone derivatives for antimicrobial activity revealed that compounds with similar structures exhibited significant inhibition against common pathogens .
  • Mechanistic Insights :
    Investigations into the mechanisms by which these compounds induce apoptosis have highlighted their potential as dual-action agents—targeting both cancer cells and microbial infections .

Q & A

Q. What are the key steps in synthesizing (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one?

  • Methodological Answer: The synthesis typically involves condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with thiosemicarbazide derivatives. For example, refluxing 3-(o-tolyl)thiosemicarbazide with the aldehyde in a mixture of DMF and acetic acid (1:2 v/v) at 100°C for 3–5 hours, followed by recrystallization from ethanol. Sodium acetate is often used as a catalyst to promote cyclization .

Q. How is the Z-configuration of the exocyclic double bond confirmed?

  • Methodological Answer: The Z-configuration is confirmed via X-ray crystallography (as in structurally related compounds, e.g., (Z)-4-(3-fluorophenyl)-1-(5-nitro-2-oxoindolin-3-ylidene)thiosemicarbazide) . Nuclear Overhauser Effect (NOE) in NMR can also validate spatial proximity between the o-tolyl group and the thioxo moiety .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer:
  • IR: Confirms thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) groups.
  • ¹H/¹³C NMR: Assigns aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons.
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

  • Methodological Answer:
  • Catalyst Screening: Piperidine or morpholine in ethanol enhances condensation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to acetic acid .
  • Stoichiometry: A 1.1:1 molar ratio of aldehyde to thiosemicarbazide minimizes side products .

Q. What strategies resolve contradictions in reported bioactivity data for similar thiazolidinones?

  • Methodological Answer:
  • Dose-Response Studies: Validate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-specific effects.
  • Computational Docking: Compare binding affinities to targets like hemoglobin subunits (referenced in related compounds) .
  • Synergy Testing: Evaluate combinatorial effects with standard chemotherapeutics to distinguish direct vs. adjuvant activity .

Q. How does the bromo substituent at C5 influence electronic properties and reactivity?

  • Methodological Answer:
  • DFT Calculations: Show bromine’s electron-withdrawing effect increases electrophilicity of the exocyclic double bond, facilitating nucleophilic attacks (e.g., Suzuki coupling at C5) .
  • Cyclic Voltammetry: Measures redox potentials to correlate bromine’s impact on electron transfer pathways .

Q. What are the stability challenges under physiological conditions?

  • Methodological Answer:
  • pH Stability Assays: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). LC-MS monitors degradation products (e.g., hydrolysis of the thiazolidinone ring) .
  • Light Sensitivity: Store in amber vials to prevent Z→E isomerization, as UV exposure destabilizes the exocyclic double bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.